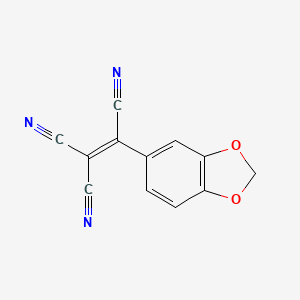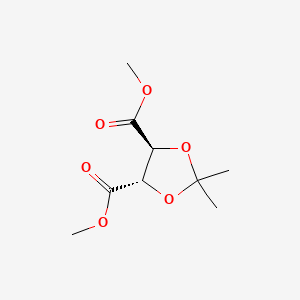![molecular formula C14H19NO2 B1298610 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde CAS No. 81068-27-1](/img/structure/B1298610.png)
3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde
Overview
Description
The compound 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde is a benzaldehyde derivative with a piperidine moiety attached through an ethoxy linker. This structure is similar to those studied in the provided papers, where piperidine and benzaldehyde derivatives are frequently investigated for their chemical properties and potential applications in catalysis, pharmaceuticals, and materials science.
Synthesis Analysis
The synthesis of related compounds involves the reaction of aldehydes with other reagents. For instance, the catalyst 2-piperidino-1,2,2-triphenylethanol was used for the enantioselective arylation of aldehydes, suggesting that similar catalytic methods could potentially be applied to synthesize the compound . Another method improved the synthesis of a key intermediate for Rosiglitazone, which could provide insights into the synthesis of 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of a related compound, 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, were determined using computational methods, which could be similarly applied to analyze the molecular structure of 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde . Additionally, the structure of a complex molecule was determined by X-ray analysis, which is a technique that could also be used to elucidate the structure of the compound .
Chemical Reactions Analysis
The reactivity of benzaldehyde derivatives is well-documented, with studies showing how they can form complexes with metals and participate in various chemical reactions . The compound 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde could potentially undergo similar reactions, forming complexes with metals or reacting with nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives can be characterized using spectroscopic techniques such as MS, IR, NMR, and UV-visible spectroscopy . These methods would be relevant for analyzing the properties of 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde. The compound's solubility, melting point, and stability could also be investigated to provide a comprehensive understanding of its physical and chemical properties.
Scientific Research Applications
Photophysical Properties and Biological Evaluation
3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde has been utilized in the synthesis of meso-piperidine linked Bodipy, leading to the development of distyryl-piperidine-Bodipy and distyryl-morpholine-Bodipy. These compounds exhibit significant photophysical properties, such as molar extinction coefficient, fluorescence lifetime, and fluorescence quantum yield, in ethanol solution. Their applications extend to live cell imaging and cytotoxicity studies, particularly with the breast cancer cell line MCF-7, showcasing their potential in biomedical research (Eçik et al., 2019).
Synthesis of Silver(I) Complexes and Cytotoxicity Studies
Another application involves the synthesis of novel silver(I) complexes with 3-[2-(piperidine-1-yl)ethoxy]benzaldehyde thiosemicarbazone. These complexes have been fully characterized and exhibit appreciable cytotoxic activity against human tumor cells, including lung A549 and breast MDA-MB-231 and MCF-7 cell lines. Their ability to induce apoptosis, mitochondrial membrane depolarization, and cell cycle alterations in triple-negative breast cancer cells highlights their potential in cancer therapy research (Silva et al., 2020).
Safety And Hazards
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
3-(2-piperidin-1-ylethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-12-13-5-4-6-14(11-13)17-10-9-15-7-2-1-3-8-15/h4-6,11-12H,1-3,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQCEPCESQKNRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359619 | |
| Record name | 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde | |
CAS RN |
81068-27-1 | |
| Record name | 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














